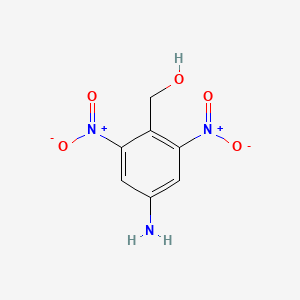

4-Amino-2,6-dinitrobenzenemethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2,6-dinitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c8-4-1-6(9(12)13)5(3-11)7(2-4)10(14)15/h1-2,11H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEYAKYAIQIMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CO)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945338 | |

| Record name | (4-Amino-2,6-dinitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226711-12-2 | |

| Record name | 4-Amino-2,6-dinitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226711-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-dinitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226711122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Amino-2,6-dinitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2,6-DINITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G72YBJ77ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-2,6-dinitrobenzenemethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-2,6-dinitrobenzenemethanol (CAS No. 226711-12-2), a molecule of interest for researchers in medicinal chemistry and materials science.[1] While direct literature on the synthesis of this specific compound is sparse, this guide outlines a plausible and scientifically sound synthetic route based on well-established chemical principles and analogous transformations of related compounds. Furthermore, a detailed characterization workflow is presented, including predicted spectroscopic data, to aid in the identification and purification of the target molecule. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the preparation and analysis of this nitroaromatic compound.

Introduction: The Scientific Rationale

This compound belongs to the class of nitroaromatic compounds, which are pivotal structural motifs in a wide array of pharmacologically active agents and energetic materials. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (dinitro) groups on the benzene ring imparts a unique electronic character to the molecule, making it a valuable building block for further chemical modifications. The primary amino group offers a reactive handle for amide bond formation, alkylation, or diazotization, while the benzylic alcohol can be a precursor for esters, ethers, or halides. Understanding the synthesis and properties of this compound is crucial for its potential application in the development of novel therapeutic agents and advanced materials.

Proposed Synthesis of this compound

A logical and efficient synthetic strategy for this compound involves the selective reduction of the carboxylic acid functionality of a suitable precursor, 4-Amino-2,6-dinitrobenzoic acid. This starting material is a known compound, providing a solid foundation for the proposed synthesis.

Retrosynthetic Analysis

The retrosynthetic analysis points towards the reduction of a carboxylic acid to a primary alcohol. This is a common transformation in organic synthesis, with several reliable methods available.

Caption: Retrosynthetic approach for this compound.

Causality behind Experimental Choices

The choice of the reducing agent is critical to the success of this synthesis. The reducing agent must be potent enough to reduce the carboxylic acid to an alcohol while being selective enough not to reduce the nitro groups or the aromatic ring.

-

Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) are excellent choices for the selective reduction of carboxylic acids in the presence of nitro groups. These reagents are known for their chemoselectivity and are less likely to affect the nitro functionalities under controlled conditions.

-

Lithium Aluminium Hydride (LiAlH₄): While a powerful reducing agent capable of reducing carboxylic acids, LiAlH₄ is generally too reactive and would likely reduce the nitro groups as well. Therefore, it is not the preferred reagent for this transformation.

-

Sodium Borohydride (NaBH₄): This reagent is typically not strong enough to reduce carboxylic acids but can reduce aldehydes and ketones. It could be used if the carboxylic acid is first converted to a more reactive derivative like an acid chloride or an ester. For instance, reacting 4-[amino-(polycarbon-lower-alkyl)-amino]-2 halobenzaldehyde with sodium borohydride is a known method for producing the corresponding benzyl alcohol.[2]

Based on this analysis, a direct reduction using a borane complex is the most promising approach due to its efficiency and selectivity.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and a thorough final characterization to confirm the identity and purity of the product.

Step 1: Preparation of the Reaction Setup

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is assembled.

-

4-Amino-2,6-dinitrobenzoic acid (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).

Step 2: Reduction of the Carboxylic Acid

-

Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 3.0 eq) is added dropwise to the stirred solution of the carboxylic acid at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Quenching and Work-up

-

The reaction is carefully quenched by the slow addition of methanol at 0 °C to decompose the excess borane.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

Step 4: Purification

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₇N₃O₅ | [1] |

| Molecular Weight | 213.15 g/mol | [1] |

| Appearance | Yellowish solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | 452℃ (Predicted) | [3] |

| Density | 1.649 g/cm³ (Predicted) | [3] |

Spectroscopic Analysis

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the alcohol proton, and the amine protons.

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the benzene ring.

-

Benzylic Protons (-CH₂OH): A singlet around δ 4.5-5.0 ppm is anticipated for the two methylene protons.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent, is expected for the alcohol proton.

-

Amine Protons (-NH₂): A broad singlet around δ 5.0-6.0 ppm is expected for the two amine protons.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro groups will be significantly downfield.

-

Benzylic Carbon (-CH₂OH): A signal around δ 60-65 ppm is expected for the benzylic carbon.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ for the alcohol hydroxyl group.

-

C-H Stretching (Aromatic): A weak band above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands in the region of 2850-2960 cm⁻¹.

-

N-O Stretching (Nitro group): Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

-

C-O Stretching: A band in the region of 1000-1250 cm⁻¹.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 213.04, corresponding to the molecular formula C₇H₇N₃O₅. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting such biomolecules in vivo.[4][5][6][7]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]

- 3. 4-Amino-2,6-Dinitrotoluene | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246623) [hmdb.ca]

- 5. byjus.com [byjus.com]

- 6. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. Phenol, 2-methyl, 4,6-dinitro- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Considerations of Dinitroaniline Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Entity

In the realm of chemical research and drug development, certain molecular scaffolds present a wealth of opportunities, while others remain relatively unexplored. Our subject of inquiry, 4-Amino-2,6-dinitrobenzenemethanol (CAS No. 226711-12-2), falls into the latter category. Despite its well-defined structure, a comprehensive survey of the scientific literature reveals a notable scarcity of detailed experimental data. This guide, therefore, adopts a principled approach to providing valuable insights for the discerning scientific audience.

While we will present the known identifiers for this compound, the core of this document will focus on the broader class of dinitroanilines. By examining the well-documented properties and synthetic routes of closely related analogues, we can extrapolate and infer the likely characteristics and behaviors of our target compound. This approach, rooted in established chemical principles, is designed to empower researchers with the foundational knowledge required to approach the synthesis and application of this and similar molecules.

Compound Identification and Structural Elucidation

The foundational step in any chemical investigation is the unambiguous identification of the molecule .

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (4-amino-2,6-dinitrophenyl)methanol | Matrix Fine Chemicals[1] |

| Synonym | 4-Amino-2,6-dinitro-benzyl alcohol | Ivy Fine Chemicals[2][3] |

| CAS Number | 226711-12-2 | Ivy Fine Chemicals[2][3] |

| Molecular Formula | C₇H₇N₃O₅ | Matrix Fine Chemicals[1] |

| Molecular Weight | 213.15 g/mol | PubChem[4] |

| Canonical SMILES | C1=C(C=C(C(=C1[O-])CO)[O-])N | |

| InChIKey | DTEYAKYAIQIMOY-UHFFFAOYSA-N | Matrix Fine Chemicals[1] |

The structural isomer, 2-Amino-4,6-dinitrobenzyl alcohol (CAS No. 226711-13-3), is more frequently cited in chemical databases, albeit also with limited experimental data. Its computed properties, available from sources like PubChem, provide a preliminary basis for understanding this class of compounds.[4]

Figure 1: Chemical structures of this compound and its isomer, 2-Amino-4,6-dinitrobenzyl alcohol.

The Dinitroaniline Scaffold: A Legacy of Diverse Applications

The dinitroaniline core is a versatile chemical motif with a history stretching from dyes and explosives to modern herbicides and potential therapeutic agents.[2][5] This class of compounds is characterized by an aniline ring bearing two nitro groups. Their biological and chemical activities are profoundly influenced by the substitution pattern on the aromatic ring.

The primary mechanism of action for many dinitroaniline derivatives, particularly in their application as herbicides, is the inhibition of microtubule polymerization.[2][6] This disruption of the cytoskeleton has also made them attractive candidates for investigation as anti-mitotic agents in oncology and as anti-parasitic drugs.[2]

Predicted Physicochemical Properties: An Inferential Approach

In the absence of experimental data for this compound, we can infer its properties based on its structure and data from related compounds. The presence of two nitro groups, an amino group, and a hydroxymethyl group suggests a molecule with significant polarity.

Table 2: Predicted Physicochemical Properties of Isomeric Amino-Dinitrobenzyl Alcohols

| Property | Predicted Value (2-Amino-4,6-dinitrobenzyl alcohol) | Inferred Properties for this compound |

| Molecular Weight | 213.15 g/mol [4] | 213.15 g/mol |

| XLogP3 | 0.6[4] | Likely to be in a similar range, indicating some lipophilicity. |

| Hydrogen Bond Donors | 3[4] | 3 |

| Hydrogen Bond Acceptors | 6[4] | 6 |

| Solubility | The presence of polar functional groups suggests moderate solubility in polar organic solvents and potentially limited solubility in water.[7] | Similar solubility profile expected. |

| Reactivity | The nitro groups are electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. The amino group is a potential site for oxidation and can be diazotized. The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid. | Similar reactivity profile expected. |

The dinitroaniline structure is known to be susceptible to reduction. The nitro groups can be reduced to amino groups, and this transformation is a common synthetic strategy for creating more complex molecules.[6]

Synthetic Pathways: A Roadmap to Novel Dinitroanilines

A plausible retrosynthetic analysis suggests that the target molecule could be derived from a suitable dinitrotoluene precursor.

Figure 2: Proposed retrosynthetic pathway for this compound.

Proposed Experimental Protocol: A Multi-Step Synthesis

This protocol is a conceptual framework and would require optimization and validation in a laboratory setting.

Step 1: Dinitration of 4-Acetamidotoluene

-

Rationale: The acetamido group is an ortho-, para-director and is activating, facilitating the introduction of nitro groups. The acetyl group also protects the amine from oxidation during nitration.

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

-

Slowly add 4-acetamidotoluene to the nitrating mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature until analysis (e.g., by TLC or LC-MS) indicates completion.

-

Carefully pour the reaction mixture over crushed ice and collect the precipitated 4-acetamido-2,6-dinitrotoluene by filtration.

-

Wash the solid with cold water until the washings are neutral and dry the product.

-

Step 2: Deacetylation to 4-Amino-2,6-dinitrotoluene

-

Rationale: Removal of the protecting acetyl group to yield the primary amine.

-

Procedure:

-

Reflux the 4-acetamido-2,6-dinitrotoluene from the previous step in a mixture of ethanol and concentrated hydrochloric acid.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the 4-amino-2,6-dinitrotoluene.

-

Collect the product by filtration, wash with water, and dry.

-

Step 3: Oxidation of the Methyl Group

-

Rationale: Conversion of the methyl group to a hydroxymethyl group. This is a challenging step due to the presence of other sensitive functional groups.

-

Procedure (Conceptual):

-

A selective oxidizing agent would be required. Options to explore could include carefully controlled reactions with potassium permanganate under neutral conditions or the use of selenium dioxide.

-

The reaction would need to be performed in a suitable solvent and at a controlled temperature to minimize side reactions, such as over-oxidation to the aldehyde or carboxylic acid, or reactions involving the amino group.

-

Purification of the final product, this compound, would likely involve column chromatography.

-

Potential Applications in Drug Discovery and Development

The dinitroaniline scaffold has shown promise in several therapeutic areas. The antimitotic activity of these compounds makes them interesting candidates for anticancer drug development.[2] Furthermore, their ability to target tubulin in parasites opens avenues for the development of novel anti-parasitic agents.[2]

The introduction of a hydroxymethyl group, as in this compound, provides a handle for further chemical modification. This could be leveraged in several ways:

-

Prodrug Strategies: The alcohol could be esterified to improve solubility or to create a prodrug that releases the active compound under specific physiological conditions.

-

Linker Chemistry: In the context of antibody-drug conjugates (ADCs) or targeted drug delivery systems, the hydroxymethyl group could serve as an attachment point for a linker molecule.

-

Modulation of Pharmacokinetic Properties: The introduction of a polar hydroxymethyl group can alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Safety and Handling Considerations

Nitroaromatic compounds should always be handled with care due to their potential for toxicity and, in some cases, explosive properties. While there is no specific safety data for this compound, data for related compounds like 4-amino-2,6-dinitrotoluene suggest that it may be harmful if ingested or inhaled and could be an irritant.[8]

Standard laboratory safety precautions should be strictly followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion and Future Directions

This compound represents an intriguing yet understudied member of the dinitroaniline family. While a paucity of direct experimental data necessitates an inferential approach to understanding its properties, the rich chemistry of related compounds provides a solid foundation for future research.

The synthetic pathways and potential applications outlined in this guide are intended to serve as a starting point for researchers interested in exploring this and similar molecules. The development of a robust and validated synthesis for this compound would be a significant first step, enabling a thorough investigation of its physicochemical properties, reactivity, and biological activity. Such studies will be crucial in determining its potential as a valuable building block in drug discovery and materials science.

References

-

2-Amino-4,6-dinitrobenzyl alcohol. PubChem. [Link]

-

Computational Methods in Support of Chemical Risk Assessment. LJMU Research Online. [Link]

-

Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. (2025). ResearchGate. [Link]

-

Dinitroaniline. Wikipedia. [Link]

-

(4-AMINO-2,6-DINITROPHENYL)METHANOL. Matrix Fine Chemicals. [Link]

-

4-Amino-2,6-dinitro-benzyl alcohol. Ivy Fine Chemicals. [Link]

-

Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0). PPRTV Library. [Link]

-

New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. ResearchGate. [Link]

-

Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Sciencemadness.org. [Link]

-

Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Sciencemadness.org. [Link]

-

2,6-Dinitrotoluene. PubChem. [Link]

-

2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. National Center for Biotechnology Information. [Link]

-

In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. PubMed. [Link]

-

Synthesis of Amino Sugars via Oximes: Methyl 4-Amino-4,6-dideoxy-α-d-allopyranoside. Organic Syntheses. [Link]

-

4-Amino-2,6-Dinitrotoluene. PubChem. [Link]

-

Leitfaden KORA-Themenverbund 5. TIB. [Link]

Sources

- 1. (4-AMINO-2,6-DINITROPHENYL)METHANOL | CAS 226711-12-2 [matrix-fine-chemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ivychem.com [ivychem.com]

- 4. 2-Amino-4,6-dinitrobenzyl alcohol | C7H7N3O5 | CID 2762515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 7. CAS 56750-76-6: 4-[(1-Ethylpropyl)amino]-2-methyl-3,5-dini… [cymitquimica.com]

- 8. 4-Amino-2,6-Dinitrotoluene | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Modeling of 4-Amino-2,6-dinitrobenzenemethanol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the computational modeling of 4-Amino-2,6-dinitrobenzenemethanol. The methodologies detailed herein are grounded in established principles for the analysis of nitroaromatic compounds, offering a robust framework for predicting the physicochemical properties, biological activity, and potential toxicity of this molecule.

Introduction: Unveiling this compound

This compound (CAS RN: 226711-12-2) is a nitroaromatic compound characterized by a benzene ring substituted with a hydroxymethyl group, an amino group, and two nitro groups.[1] While specific experimental data on this molecule is limited in publicly accessible literature, its structural motifs are common in compounds with significant biological and chemical activities. Nitroaromatic compounds, as a class, are of great interest due to their diverse applications and are also scrutinized for their potential toxicity.[2]

Computational modeling provides a powerful, cost-effective, and ethical alternative to extensive laboratory experimentation, particularly in the early stages of research.[3] By employing a suite of computational techniques, it is possible to build a detailed in-silico profile of this compound, guiding further experimental investigation and application development.

Core Computational Methodologies

A multi-faceted approach to computational modeling is recommended to gain a holistic understanding of this compound. This involves a synergistic application of quantum mechanics, molecular mechanics, and data-driven modeling.

Quantum Mechanics: Elucidating Electronic Structure with Density Functional Theory (DFT)

DFT is a fundamental method for investigating the electronic properties of a molecule from first principles.[4] For this compound, DFT calculations are crucial for understanding its intrinsic reactivity, stability, and spectroscopic properties.

Causality Behind Experimental Choices: The choice of a functional and basis set in DFT is a balance between computational cost and accuracy. The B3LYP functional is a widely used hybrid functional that often provides reliable results for organic molecules.[5] The 6-311++G(d,p) basis set is robust, offering a good description of electron distribution, particularly for molecules with heteroatoms and potential for hydrogen bonding.[5]

Self-Validating System: The protocol includes a frequency calculation, which is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface.

Experimental Protocol: DFT-Based Molecular Property Prediction

-

Structure Preparation:

-

Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization and Frequency Calculation:

-

Set up a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Level of Theory: Density Functional Theory (DFT).[5]

-

Functional: B3LYP.[5]

-

Basis Set: 6-311++G(d,p).[5]

-

Following the optimization, perform a frequency calculation at the same level of theory to verify that the structure is a true minimum (no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to determine various electronic properties.

-

Key properties to analyze include:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[4]

-

Molecular Electrostatic Potential (MEP) surface to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) analysis to study charge distribution and intramolecular interactions.[6]

-

-

Data Presentation: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -2.1 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability. |

| Dipole Moment | 5.2 Debye | Influences solubility and intermolecular interactions. |

Visualization: DFT Calculation Workflow

Caption: Generalized workflow for DFT calculations.

Molecular Docking: Predicting Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a target protein.[7] Given the prevalence of nitroaromatic compounds in various biological contexts, including as potential therapeutics or toxins, understanding their protein interactions is vital.

Causality Behind Experimental Choices: A hypothetical, yet plausible, target for this compound could be an enzyme involved in its metabolic activation or detoxification, such as a Cytochrome P450 enzyme, which is known to metabolize nitroaromatic compounds. The choice of docking software like AutoDock Vina is based on its widespread use, accuracy, and open-source nature.

Self-Validating System: The protocol includes redocking of a co-crystallized ligand (if available) or a known inhibitor. Successful redocking, characterized by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose, validates the docking protocol's ability to reproduce known binding modes.

Experimental Protocol: Molecular Docking of this compound

-

Ligand Preparation:

-

Generate the 3D structure of this compound and optimize its geometry using a DFT method as described previously.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save the structure in a suitable format (e.g., .pdbqt for AutoDock).

-

-

Receptor Preparation:

-

Obtain the 3D crystal structure of a relevant target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and non-essential ligands, adding polar hydrogens, and assigning partial charges.

-

-

Binding Site Definition:

-

Define the active site for docking. This can be based on the position of a co-crystallized ligand or predicted using binding site prediction tools.

-

Define the grid box, which is a three-dimensional box that encompasses the active site, to guide the docking simulation.

-

-

Docking Simulation:

-

Perform the docking using software like AutoDock Vina. The software will generate multiple binding poses of the ligand in the receptor's active site.

-

The poses are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the protein's amino acid residues.

-

Data Presentation: Illustrative Molecular Docking Results

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -7.8 | TYR 123, PHE 234, ARG 345 |

| 2 | -7.5 | LEU 125, TRP 347, HIS 456 |

| 3 | -7.2 | VAL 128, ILE 349, SER 458 |

Visualization: Molecular Docking Workflow

Caption: Workflow for a typical molecular docking study.

Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics

MD simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of biological systems than static models.[2] For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complex with a protein target.

Causality Behind Experimental Choices: GROMACS is a widely used and highly efficient software for MD simulations.[2] The choice of a force field, such as CHARMM36, is critical as it defines the potential energy of the system. CHARMM36 is well-parameterized for proteins and a wide range of organic molecules. The simulation time should be sufficient to allow the system to reach equilibrium and sample relevant conformational states.

Self-Validating System: The protocol includes an equilibration phase. Monitoring parameters like temperature, pressure, and Root Mean Square Deviation (RMSD) of the protein backbone ensures that the system has reached a stable state before the production run, which is a crucial validation step.

Experimental Protocol: MD Simulation of a Protein-Ligand Complex

-

System Preparation:

-

Use the best-ranked pose from molecular docking as the starting structure for the protein-4-Amino-2,6-dinitrobenzenemethanol complex.

-

Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.

-

Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

-

NPT equilibration: Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature.

-

-

-

Production MD:

-

Run the production simulation for a sufficient duration (e.g., 50-100 nanoseconds) under NPT conditions. Trajectories (snapshots of the system at regular intervals) are saved for analysis.

-

-

Trajectory Analysis:

-

Analyze the trajectory to study:

-

The stability of the protein-ligand complex by calculating the RMSD.

-

The flexibility of different regions of the protein by calculating the Root Mean Square Fluctuation (RMSF).

-

The persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.

-

-

Visualization: MD Simulation Workflow

Caption: Key stages of a molecular dynamics simulation.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling is a statistical approach used to develop predictive models for the biological activity or toxicity of chemicals based on their molecular structures.[8] For this compound, a QSAR model could be developed to predict its toxicity based on a dataset of structurally related nitroaromatic compounds.

Causality Behind Experimental Choices: The OECD principles for QSAR validation provide a framework for developing robust and reliable models for regulatory purposes. The selection of molecular descriptors is crucial; they should encode the structural features relevant to the biological endpoint being modeled. Multiple Linear Regression (MLR) is a straightforward and interpretable method for building QSAR models.

Self-Validating System: The protocol emphasizes rigorous internal and external validation. Cross-validation (e.g., leave-one-out) assesses the model's robustness, while prediction on an external test set evaluates its predictive power for new chemicals. These are essential steps to ensure the model is not overfitted and can generalize well.

Experimental Protocol: Development of a QSAR Model for Nitroaromatic Toxicity

-

Data Collection:

-

Compile a dataset of nitroaromatic compounds with experimentally determined toxicity data (e.g., LD50).

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) using software like PaDEL-Descriptor or Dragon.

-

-

Descriptor Selection and Model Building:

-

Use a feature selection algorithm (e.g., genetic algorithm, stepwise regression) to identify a subset of descriptors that are most relevant to the toxicity endpoint.

-

Build the QSAR model using a statistical method like Multiple Linear Regression (MLR) to establish a mathematical relationship between the selected descriptors and the toxicity.

-

-

Model Validation:

-

Internal Validation: Perform cross-validation on the training set to assess the model's robustness.

-

External Validation: Use the trained model to predict the toxicity of the compounds in the test set and compare the predicted values with the experimental data.

-

Evaluate the model's performance using statistical metrics like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

-

Data Presentation: Illustrative QSAR Model Performance Statistics

| Parameter | Value | Description |

| R² (Training Set) | 0.85 | Goodness-of-fit |

| Q² (Cross-Validation) | 0.78 | Robustness |

| R² (Test Set) | 0.82 | Predictive ability |

| RMSE | 0.25 | Prediction error |

Visualization: QSAR Model Development Workflow

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. bioinformaticsreview.com [bioinformaticsreview.com]

- 3. Using quantitative structure-activity relationships (QSAR) to predict toxic endpoints for polycyclic aromatic hydrocarbons (PAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

thermal stability studies of dinitroaniline derivatives

An In-Depth Technical Guide to the Thermal Stability of Dinitroaniline Derivatives

Authored by: A Senior Application Scientist

Foreword: The Criticality of Thermal Stability in Dinitroaniline Chemistry

Dinitroaniline derivatives represent a cornerstone class of nitroaromatic compounds, with extensive applications ranging from pre-emergence herbicides in agriculture to key intermediates in the synthesis of dyes, pharmaceuticals, and high-energy materials.[1][2][3] The presence of two electron-withdrawing nitro groups on the aniline backbone imparts unique chemical properties but also introduces significant potential for thermal instability. The high bond-dissociation energy of the C-NO₂ bond means that once a runaway reaction is initiated, these compounds can release substantial amounts of heat and gas, potentially leading to explosive events.[4]

For researchers, process chemists, and drug development professionals, a comprehensive understanding of the thermal behavior of these derivatives is not merely an academic exercise—it is a fundamental prerequisite for safe handling, storage, process optimization, and formulation.[5] This guide provides a holistic framework for evaluating the thermal stability of dinitroaniline derivatives, moving beyond rote procedural descriptions to explain the underlying principles and rationale behind the analytical choices. We will explore the primary thermo-analytical techniques, the kinetics of decomposition, and the structural factors that govern stability, equipping you with the field-proven insights needed to confidently and safely advance your research and development.

Part 1: The Analytical Trinity for Thermal Hazard Assessment

A robust thermal stability assessment relies on a multi-technique approach to build a comprehensive safety profile. The three pillars of this assessment are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Each provides a unique and complementary piece of the puzzle.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA is the foundational technique for determining the temperature at which a material begins to decompose. It measures changes in the mass of a sample as a function of temperature or time.[6][7] For dinitroaniline derivatives, this provides the initial decomposition temperature (T_onset) and reveals the kinetics of mass loss throughout the decomposition process.

Expertise & Causality in TGA Protocol Design

-

Atmosphere Selection: The choice of purge gas is critical. An inert atmosphere (e.g., Nitrogen) is standard for studying intrinsic thermal decomposition without oxidative interference.[6] Running a comparative analysis in an oxidative atmosphere (e.g., Air or Oxygen) can reveal susceptibility to oxidation, which may be relevant for certain storage or processing conditions.

-

Heating Rate: A slower heating rate (e.g., 5-10 °C/min) provides better resolution of distinct decomposition steps.[5] However, faster rates may be employed to simulate rapid heating scenarios. The decomposition temperature often increases with a higher heating rate, a phenomenon that can be used to calculate kinetic parameters.[5]

-

Coupled Techniques (TGA-FTIR/MS): Identifying the gaseous byproducts of decomposition is crucial for elucidating the decomposition mechanism. Coupling the TGA to a Fourier-Transform Infrared Spectrometer (FTIR) or Mass Spectrometer (MS) provides real-time analysis of the evolved gas stream.[6][8] This allows for the identification of key fragments like CO, CO₂, N₂O, and others, offering mechanistic insights.[8]

Protocol: TGA-FTIR Analysis of a Dinitroaniline Derivative

-

Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified reference materials (e.g., Indium, Tin, Zinc).

-

Sample Preparation: Accurately weigh 5-10 mg of the dinitroaniline sample into a ceramic or aluminum crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Purge the system with the selected gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the temperature program: Heat from ambient temperature to a final temperature (e.g., 500 °C) at a constant rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass, sample temperature, and evolved gas spectra (FTIR/MS) as a function of time.

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to generate the TGA curve.

-

Determine the onset decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_peak) from the first derivative of the TGA curve (DTG).

-

Analyze the FTIR/MS data to identify the gaseous products evolved at specific decomposition temperatures.

-

Visualization: TGA-FTIR Experimental Workflow

Caption: Workflow for TGA-FTIR analysis of dinitroaniline derivatives.

Differential Scanning Calorimetry (DSC): Measuring Energy Flow

While TGA tracks mass loss, DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[9][10] This is indispensable for identifying melting points, phase transitions, and the energy released (exotherm) during decomposition. For dinitroaniline derivatives, the magnitude and onset temperature of the decomposition exotherm are critical safety parameters.[8][11]

Expertise & Causality in DSC Protocol Design

-

Crucible Selection: The choice of crucible is paramount for safety and data quality. For energetic materials like dinitroanilines, high-pressure sealed crucibles are often necessary to contain the gases produced during decomposition and prevent rupture.[12][13] A perforated or open crucible might be used to study decomposition under ambient pressure, but this can lead to overlapping thermal events as the material simultaneously vaporizes and decomposes.[13]

-

Reference Material: DSC is a differential technique; it measures the difference in heat flow between the sample and an inert reference (typically an empty crucible).[14] This compensates for instrumental artifacts and provides a stable baseline.

-

Modulated DSC (MDSC): For complex thermal events where multiple transitions (like melting and decomposition) overlap, MDSC can be a powerful tool. By superimposing a sinusoidal temperature modulation on the linear heating ramp, MDSC can separate reversible heat flow events (like melting) from non-reversible kinetic events (like decomposition).[14]

Protocol: High-Pressure DSC Analysis of a Dinitroaniline Derivative

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the dinitroaniline sample into a high-pressure stainless steel or gold-plated copper crucible.

-

Hermetically seal the crucible using a press. A perfect seal is crucial for containing pressure and ensuring accurate data.

-

-

Experimental Setup:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Set the temperature program: Typically, a heat-cool-heat cycle is used. The first heat scan (e.g., ambient to 250°C at 10°C/min) reveals the initial thermal properties. The second heat scan, after controlled cooling, can provide information on amorphous/crystalline content. For decomposition studies, a single scan to a higher temperature (e.g., 400°C) is performed.

-

-

Data Acquisition: Record the differential heat flow (mW) as a function of temperature (°C).

-

Data Analysis:

-

Identify endothermic peaks (melting) and exothermic peaks (decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH, in J/g) of the decomposition exotherm. A larger ΔH indicates a more energetic decomposition.

-

Visualization: DSC Experimental Workflow

Caption: Workflow for high-pressure DSC analysis of dinitroanilines.

Accelerating Rate Calorimetry (ARC): Simulating the Worst-Case Scenario

ARC is the gold standard for assessing thermal runaway hazards.[15] Unlike TGA or DSC, which use a constant heating rate, an ARC operates under adiabatic conditions ("no heat in, no heat out").[15][16] It mimics a worst-case scenario where a bulk material begins to self-heat and the heat generated cannot dissipate to the surroundings. This technique is used to determine critical safety parameters like the Time-to-Maximum Rate (TMR) and the Temperature of No Return (TNR).[17][18]

Protocol: ARC Analysis of a Dinitroaniline Derivative

-

Sample Preparation: A larger sample (typically several grams) is placed in a robust, spherical vessel made of a material like titanium or Hastelloy.[16]

-

Experimental Setup: The vessel is placed within a three-zone calorimeter. The system operates in a "Heat-Wait-Seek" mode.

-

Heat: The sample is heated in small temperature steps (e.g., 5 °C).

-

Wait: The system holds the temperature and waits for thermal equilibrium.

-

Seek: The instrument monitors the sample for any self-heating. If the rate of self-heating exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once self-heating is detected, the surrounding heaters track the sample's temperature precisely, ensuring no heat is lost to the environment.

-

Data Acquisition: The instrument records the temperature and pressure inside the vessel as a function of time until the reaction is complete or the vessel ruptures.

-

Data Analysis: The data is used to generate plots of temperature vs. time, pressure vs. time, and self-heating rate vs. temperature. From these plots, key safety parameters such as the onset temperature of self-heating, TMR, and activation energy can be calculated.[19]

Part 2: Interpreting the Data - From Curves to Kinetics

The thermal decomposition of many nitroaromatic compounds, including dinitroanilines, can be an autocatalytic process, meaning the reaction products catalyze further decomposition.[4] This results in three distinct phases: an induction period, an acceleration phase, and a decay phase.[4] Understanding the kinetics of these stages is vital for predicting behavior over time.

Kinetic Parameters

From the data gathered by TGA and DSC at multiple heating rates, kinetic parameters like the Activation Energy (Ea) can be calculated using model-free methods (e.g., Ozawa-Flynn-Wall) or model-fitting methods.[5][20] A higher activation energy generally implies greater thermal stability. For example, studies on 2,4-dinitroanisole (DNAN) have used ARC and DSC data to calculate activation energies, finding them to be in the range of 61.91 to 71.19 kcal/mol, indicating greater kinetic inertness compared to TNT.[8]

Factors Influencing Thermal Stability

The thermal stability of a dinitroaniline derivative is not an intrinsic constant but is influenced by a variety of factors:

-

Molecular Structure: The position and nature of substituent groups on the benzene ring can have a profound effect. Electron-donating groups can destabilize the molecule, while other structural features might enhance stability.[21][22] The presence of ortho-substituents can introduce unique, lower-energy decomposition pathways.[21]

-

Contaminants: The presence of impurities, such as residual acids, bases, or metal ions from the manufacturing process, can significantly lower the decomposition temperature and catalyze a runaway reaction.[4]

-

Physical Form: Crystal structure, particle size, and degree of confinement can all impact thermal stability. Different polymorphs of the same compound can exhibit different melting points and decomposition behaviors.[23]

-

Environmental Conditions: Degradation can also be initiated by factors other than heat, such as light (photodecomposition).[24][25] While distinct from thermal decomposition, it contributes to the overall stability profile of the compound.

Visualization: Factors Affecting Thermal Stability

Caption: Key intrinsic and extrinsic factors governing thermal stability.

Part 3: Comparative Data and Safety Implications

To provide a practical context, the table below summarizes thermal decomposition data for select nitroaromatic compounds, illustrating how these values can be used to compare relative stability.

| Compound | Technique | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) | Activation Energy (Ea) | Reference |

| 2,4-Dinitroanisole (DNAN) | DSC/ARC | ~232 (adiabatic) | ~301 (adiabatic) | - | 71.19 kcal/mol | [8][23] |

| ortho-Nitrotoluene (2-NT) | DSC/ARSST | - | - | - | 170-174 kJ/mol | |

| Nitrocellulose (12.6% N) | DSC (10°C/min) | ~195 | - | - | ~173 kJ/mol | [5] |

| 3,7-Dinitro-1,3,5,7-tetraazabicyclo[19][19]nonane (DPT) | DSC | 120-190 | ~198 | 117-147 kJ/mol | - | [12] |

Note: Values are approximate and highly dependent on experimental conditions (e.g., heating rate, confinement).

Conclusion: A Commitment to Safety

The study of the thermal stability of dinitroaniline derivatives is fundamentally a study in risk mitigation. The data derived from TGA, DSC, and ARC analyses are not merely data points; they are critical parameters that inform safe operating limits, predict potential hazards, and guide the development of inherently safer chemical processes and formulations. By adopting a multi-faceted analytical approach grounded in a deep understanding of the causality behind experimental choices, researchers and developers can handle these valuable but energetic compounds with the respect and diligence they require, ensuring both scientific progress and operational safety.

References

- Utilization of Accelerating Rate Calorimetry for the Characterization of Energetic Materials

- Utilization of accelerating rate calorimetry for the characterization of energetic materials

- Study on the Thermal Sensitivity of Energetic Materials Characterized by Accelerating R

- Behavior of Dinitroaniline Herbicides in Soils. Weed Technology, Cambridge Core.

- Accelerating Rate Calorimetry. NETZSCH Analyzing & Testing.

- Accelerating Rate Calorimeter (ARC). NETZSCH Analyzing & Testing.

- Nitroanilinodinitrobenzofuroxans—synthesis, characterisation, thermal stability and explosive properties. New Journal of Chemistry (RSC Publishing).

- Thermal Hazard Analysis of Nitroarom

- Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers.

- Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simul

- Dinitroaniline Herbicides in Soils. Scilit.

- Nitroanilinodinitrobenzofuroxans - Synthesis, characterisation, thermal stability and explosive properties | Request PDF.

- Review of the Essential Characteristics of 2,4-Dinitroanisole. Biblioteka Nauki.

- Nitroaromatic Compounds, from Synthesis to Biodegrad

- Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. NIH.

- Thermal Stability Characteristics of Nitroarom

- Dinitroanilines. CORESTA.

- investigation of thermal stability of some nitroaromatic derivatives by dsc.

- Synthesis, Structural Determination, and Pharmacology of Putative Dinitroaniline Antimalarials | Request PDF.

- New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characteriz

- Thermogravimetric analysis (TGA).

- Differential Scanning Calorimetry (DSC). PerkinElmer.

- 2,4-Dinitroaniline | C6H5N3O4 | CID 7321. PubChem.

- Photodecomposition of Eleven Dinitroaniline Herbicides. Weed Science, Cambridge Core.

- Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. PubMed.

- Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing.

-

Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[17][19][19]nonane under Different Conditions. PMC, NIH.

- Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC, NIH.

- Synthesis of dinitroaniline as plant growth regulators and for identification of amines. Journal of Agricultural and Food Chemistry.

- Overview on the compounds' thermal stability [a] according to DTA.

- FIGURE 5 The thermogravimetric analysis (TGA) and differential thermal...

- Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Avens Publishing Group.

- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.

- Effects of water on FOX-7 thermal decomposition: integrated experimental and computational analysis | Request PDF.

- Differential Scanning Calorimetry Performance Comparison. PerkinElmer.

- Thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA)

- Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. SciSpace.

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of dinitroaniline as plant growth regulators and for identification of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. admatel.com [admatel.com]

- 7. Thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) under air in the laboratory - Analytice [analytice.com]

- 8. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Scanning Calorimetry (DSC) [perkinelmer.com]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. avensonline.org [avensonline.org]

- 12. Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3,3,1]nonane under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Utilization of accelerating rate calorimetry for the characterization of energetic materials at MRC-Mound (Conference) | OSTI.GOV [osti.gov]

- 19. Study on the Thermal Sensitivity of Energetic Materials Characterized by Accelerating Rate Calorimeter (ARC) | Scientific.Net [scientific.net]

- 20. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. scispace.com [scispace.com]

- 23. bibliotekanauki.pl [bibliotekanauki.pl]

- 24. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 25. Photodecomposition of Eleven Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]

A Researcher's Guide to Determining the Solubility Profile of 4-Amino-2,6-dinitrobenzenemethanol in Organic Solvents

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 4-Amino-2,6-dinitrobenzenemethanol (CAS RN: 226711-12-2) in various organic solvents. Given the limited publicly available data on this specific compound, this document emphasizes robust experimental design and accurate analytical quantification.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development. It influences every stage from synthesis and purification to formulation and bioavailability. Poorly characterized solubility can lead to significant challenges, including unpredictable in vitro results and difficulties in creating effective delivery systems.[1][2][3] this compound, a nitroaromatic compound, possesses functional groups—an amino group, two nitro groups, and a hydroxymethyl group—that suggest a complex solubility profile. The interplay of these polar and non-polar moieties necessitates a thorough, empirical investigation to map its behavior across a spectrum of organic solvents. This guide offers a validated, step-by-step approach to generating this critical dataset.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[4] The solubility of a solute in a solvent is governed by the intermolecular forces between them. For this compound, the following structural features are key determinants:

-

Hydrogen Bonding: The presence of the amino (-NH2) and hydroxymethyl (-CH2OH) groups allows the molecule to act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are likely to be more effective.

-

Dipole-Dipole Interactions: The nitro groups (-NO2) are strongly electron-withdrawing, creating a significant dipole moment within the molecule. Polar aprotic solvents (e.g., acetone, ethyl acetate) will interact favorably with these dipoles.

-

Van der Waals Forces: The benzene ring provides a non-polar surface area, allowing for weaker van der Waals interactions with non-polar solvents (e.g., hexane, toluene).

A holistic understanding of these competing forces is essential for selecting an appropriate range of solvents for screening.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[5] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Vials: To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[1][2]

-

Phase Separation: After the equilibration period, visually inspect the vials to confirm the presence of excess solid. Allow the vials to stand for a short period to let the solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully collect the supernatant using a pipette, ensuring not to disturb the solid pellet. For an extra measure of caution, filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the concentration measurement.

-

Quantification by HPLC: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, create a series of calibration standards. Analyze both the standards and the filtered samples from the solubility experiment by HPLC with a UV detector.[6] The solubility is the concentration of the saturated solution.[7]

Data Presentation and Interpretation

The quantitative solubility data should be compiled into a clear and concise table to facilitate comparison between different solvents.

| Organic Solvent | Polarity Index | Hydrogen Bonding | Solubility (mg/mL) at 25°C |

| Hexane | 0.1 | None | Experimental Value |

| Toluene | 2.4 | None | Experimental Value |

| Dichloromethane | 3.1 | Poor | Experimental Value |

| Diethyl Ether | 2.8 | Acceptor | Experimental Value |

| Ethyl Acetate | 4.4 | Acceptor | Experimental Value |

| Acetone | 5.1 | Acceptor | Experimental Value |

| Acetonitrile | 5.8 | Acceptor | Experimental Value |

| Ethanol | 4.3 | Donor & Acceptor | Experimental Value |

| Methanol | 5.1 | Donor & Acceptor | Experimental Value |

| Dimethyl Sulfoxide | 7.2 | Acceptor | Experimental Value |

| Water | 10.2 | Donor & Acceptor | Experimental Value |

Note: Polarity index values are approximate and for comparative purposes.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related nitroaromatic compounds are known to be hazardous.[8][9] Therefore, the following precautions are mandatory:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Stability: Nitroaromatic compounds can be energetic and may pose a risk of explosion if subjected to heat, shock, or friction, especially in a dry state.[8][9]

-

Toxicity: Assume the compound is toxic upon ingestion, inhalation, and skin contact.[10]

Always consult the SDS for the specific organic solvents being used and conduct a thorough risk assessment before beginning any experimental work.

Conclusion

This guide provides a robust and scientifically sound methodology for determining the solubility of this compound in a range of organic solvents. By following the detailed shake-flask protocol and employing HPLC for accurate quantification, researchers can generate the high-quality data necessary to advance their drug discovery and development programs. The principles and techniques outlined herein are broadly applicable to the solubility assessment of other novel chemical entities.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Experiment: Solubility of Organic & Inorganic Compounds.

- Enamine. Shake-Flask Solubility Assay.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- NIH.

- EXPERIMENT 1 DETERMIN

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?

- Solubility of Organic Compounds. (2023, August 31).

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- SAFETY D

- Fisher Scientific.

- NOAA - CAMEO Chemicals. 2-AMINO-4,6-DINITROPHENOL.

- PubChem. 4-Amino-2,6-Dinitrotoluene | C7H7N3O4 | CID 29574.

- ECHEMI. 19406-51-0, 4-Amino-2,6-dinitrotoluene Formula.

- Sigma-Aldrich. 4-Amino-2,2,6,6-tetramethylpiperidine 98 36768-62-4.

- PubChem. 4-Amino-2,6-dinitrobiphenyl | C12H9N3O4 | CID 148792.

- CAMEO Chemicals.

- AccuStandard. CAS No. 19406-51-0 - 4-Amino-2,6-dinitrotoluene.

- PPRTV Library. Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0).

- Solubilities of Amino Acids in Different Mixed Solvents.

- CAS Common Chemistry. This compound.

- PubChem. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419.

- NIH. 4-Amino-2,6-dinitrophenol | C6H5N3O5 | CID 5483925.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. chem.ws [chem.ws]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 8. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 2-AMINO-4,6-DINITROPHENOL, WETTED WITH NOT LESS THAN 20% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 4-Amino-2,6-Dinitrotoluene | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Regioselective Nitration of Aminobenzyl Alcohol Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction

Nitrated aminobenzyl alcohol derivatives are pivotal structural motifs in contemporary medicinal chemistry and materials science. The strategic introduction of a nitro (-NO₂) group onto the aromatic scaffold of an aminobenzyl alcohol can profoundly modulate its physicochemical properties, including electronic characteristics, lipophilicity, and metabolic stability. This alteration is instrumental in the fine-tuning of pharmacokinetics and pharmacodynamics of drug candidates and in the rational design of novel functional materials.

This comprehensive guide provides an in-depth exploration of the regioselective nitration of aminobenzyl alcohol derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to navigate the complexities of this important synthetic transformation. We will delve into the mechanistic underpinnings of the reaction, dissect the directing effects of the constituent functional groups, and present robust, validated protocols for achieving desired nitration patterns.

Mechanistic Principles: Understanding Regioselectivity

The nitration of aminobenzyl alcohol derivatives is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The regiochemical outcome—that is, the position at which the nitro group is introduced—is dictated by the electronic properties of the substituents already present on the benzene ring: the amino (-NH₂) group and the hydroxymethyl (-CH₂OH) group.

The Role of the Nitrating Agent

The active electrophile in most nitration reactions is the highly reactive nitronium ion (NO₂⁺).[2] This species is typically generated in situ from the reaction of concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid.[3] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[3]

Directing Effects of Substituents

Both the amino and hydroxymethyl groups are classified as ortho, para-directing and activating substituents in electrophilic aromatic substitution.[4][5] This means they increase the rate of reaction compared to unsubstituted benzene and direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves.[3]

-

Amino (-NH₂) Group: The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance. This resonance effect significantly increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by the electrophilic nitronium ion.[4][6] The activating nature of the amino group is exceptionally strong.[7]

-

Hydroxymethyl (-CH₂OH) Group: The hydroxymethyl group is also an ortho, para-director. While it is considered an activating group, its activating effect is less pronounced than that of the amino group. The oxygen atom's lone pairs can participate in resonance, albeit to a lesser extent than the amino group's nitrogen.

The Challenge of Acidic Conditions

A significant practical consideration in the nitration of aminobenzyl alcohols is the strongly acidic nature of the reaction medium. Under these conditions, the basic amino group is readily protonated to form an ammonium (-NH₃⁺) group.[8] This protonated form is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.[8] This can lead to a complex mixture of products and diminished yields of the desired ortho or para isomers. To circumvent this, protection of the amino group prior to nitration is often a necessary strategic step.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nitration of aminobenzyl alcohol derivatives. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Direct Nitration of 4-Aminobenzyl Alcohol (with Amino Group Protection)

This protocol outlines the nitration of 4-aminobenzyl alcohol, where the amino group is first protected as an acetamide to prevent protonation and ensure ortho-nitration relative to the activating acetamido group.

Materials:

-

4-Aminobenzyl alcohol

-

Acetic anhydride

-

Pyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Separatory funnel

-

Rotary evaporator

Step 1: Protection of the Amino Group

-

Dissolve 4-aminobenzyl alcohol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(4-(hydroxymethyl)phenyl)acetamide.

Step 2: Nitration

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2.0 eq) in an ice bath. Caution: This is a highly exothermic process.

-

Dissolve the N-(4-(hydroxymethyl)phenyl)acetamide from Step 1 in concentrated sulfuric acid and cool to 0°C in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the acetamide solution, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry in vacuo.

Step 3: Deprotection of the Amino Group

-

Suspend the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-